1-(furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine
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Overview
Description
1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine (FDME) is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless liquid with a pyridine-like odor and is soluble in water and many organic solvents. FDME is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers, dyes, and other materials. The compound has a wide range of applications in the fields of medicine, agriculture, and material science.
Scientific Research Applications
Antiprotozoal Agents
1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine and its derivatives have been researched for their potential as antiprotozoal agents. For instance, derivatives of this compound showed strong DNA affinities, indicating potential effectiveness against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. Specifically, some derivatives exhibited notable in vitro inhibitory concentrations (IC50) against these pathogens and showed promising in vivo activity in mouse models (Ismail et al., 2004). Additionally, the compound's analog, N1-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N3,N3-dimethylpropane-1,3-diamine, was recognized as a potential novel chemotype for malaria treatment, although it exhibited poor metabolic stability in liver microsomes (Krake et al., 2017).
Chemically-Driven Molecular Processes
The compound has been studied in various chemical reactions, providing insights into chemical processes and potential applications. For instance, the reactions of amines with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, involving a structure similar to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine, resulted in cleavage of the sulfide bond and formation of corresponding 3-amino-5,5-dimethylcyclohex-2-ene-1-thiones, offering insights into aminolysis processes (Timokhina et al., 2008).
Material Sciences and Polymer Chemistry
Research has also explored the use of compounds structurally related to 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine in material sciences, particularly in the synthesis of novel polymers. For instance, a study involved the synthesis of novel polyimides from dichloro (1,3-p-dimethylaminobenzylimidazolidine-2-ylidene) p-cymene ruthenium (II), which is structurally similar to the compound , highlighting the compound's potential in creating materials with desirable properties (Seçkin et al., 2003).
Medicinal Chemistry and Sensor Development
In the domain of medicinal chemistry and sensor development, derivatives of 1-(furan-2-yl)-N1,N1-dimethylethane-1,2-diamine have been used to develop chemosensors. For instance, a study reported the synthesis of a chemosensor for Zn2+ detection in aqueous media, utilizing the compound's derivative. The chemosensor showed significant fluorescence enhancement in the presence of Zn2+, indicating its potential application in metal ion sensing and environmental monitoring (Kim et al., 2016).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been reported to exhibit antimicrobial activity . They have been used in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Biochemical Pathways
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives have been reported to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The chemical properties of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
1-(furan-2-yl)-N,N-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJFCUDCKGDHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395961 |
Source
|
Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
851169-48-7 |
Source
|
Record name | 1-(Furan-2-yl)-N~1~,N~1~-dimethylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Furyl)-N1,N1-dimethyl-1,2-ethanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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